4-methoxy-3-nitro-N-propylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) |
InChI Key |
ZUSJRWQHCBHNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Engineering of Nitrobenzamide Scaffolds: From Privileged Structures to Covalent Probes
Executive Summary
The nitrobenzamide scaffold represents a paradox in medicinal chemistry: historically viewed with caution due to metabolic liabilities, it has re-emerged as a "privileged structure" for targeting resistant pathogens and specific oncogenic pathways. This guide provides a technical blueprint for constructing novel nitrobenzamide libraries. It moves beyond simple analogs to focus on mechanism-based design —specifically, exploiting the nitro group as a "masked warhead" for covalent inhibition (in tuberculosis) and zinc-finger disruption (in retrovirals).
Part 1: The Pharmacophore & Rational Design
The "Warhead" Duality
In modern drug discovery, the nitro group (
-
Reductive Bioactivation (Prodrug Mode): In anaerobic or microaerophilic environments (e.g., Mycobacterium tuberculosis granulomas or hypoxic tumors), the nitro group acts as an electron sink. It is enzymatically reduced to a nitroso (
) or hydroxylamine ( ) intermediate. These reactive species can form stable covalent adducts with specific enzyme active site residues (often Cysteine). -
Electronic Modulation (Zinc Ejection Mode): In viral targets like HIV-1 Nucleocapsid protein (NCp7), electron-deficient nitrobenzamides can facilitate the attack on zinc-coordinating cysteines, leading to zinc ejection and protein unfolding.
Structural Requirements
To maximize efficacy and minimize systemic toxicity, the scaffold requires precise substitution patterns.
-
The Core: 3,5-dinitrobenzamide or 4-nitrobenzamide. The 3,5-substitution pattern maximizes electron withdrawal, increasing the susceptibility of the carbonyl carbon to nucleophilic attack or facilitating the reduction potential of the nitro groups.
-
The Linker: The amide bond (
) serves as a stable connector that positions the R-group for hydrophobic pocket occupancy. -
The Variable Region (
): This is the primary vector for library diversification. Bulky lipophilic groups (e.g., adamantane, substituted benzyls) here often drive non-covalent binding affinity before the covalent event occurs.
Part 2: Biological Applications & Mechanisms[2][3][4]
Case Study A: Anti-Tubercular Covalent Inhibition (DprE1)
The most validated application of novel nitrobenzamides is the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme for mycobacterial cell wall synthesis.[1]
Mechanism: The nitrobenzamide is a suicide substrate. DprE1, a FAD-dependent enzyme, attempts to reduce the nitro group.[2] The resulting nitroso intermediate reacts with Cys387 within the active site, forming a semimercaptal covalent bond that irreversibly inactivates the enzyme.
Diagram 1: DprE1 Covalent Inhibition Pathway
Caption: Mechanism of DprE1 inactivation by nitrobenzamides. The nitro group acts as a latent electrophile activated only within the catalytic cycle of the target enzyme.
Case Study B: HIV-1 Nucleocapsid Zinc Ejection
Novel scaffolds utilizing 2-mercaptobenzamide derivatives (often protected as thioesters) target the highly conserved zinc fingers of the HIV-1 NCp7 protein.[3]
Mechanism: The nitro group withdraws electron density, making the benzamide core capable of transferring sulfur or acyl groups to the Cys residues of the viral zinc finger. This disrupts the coordination complex, ejecting the
Part 3: Synthetic Methodologies
High-Throughput Solid-Phase Synthesis (SPOS)
To generate a library of "Novel Nitrobenzamides," we utilize a Solid-Phase Parallel Synthesis approach. This ensures high purity and facilitates rapid diversification of the amide
Protocol: Rink Amide Resin Strategy This protocol generates C-terminal amides.
Materials:
-
Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g)
-
Fmoc-protected amino acids or carboxylic acids (Nitrobenzoic acid derivatives)
-
Coupling Reagents: HATU, DIPEA
-
Solvents: DMF (anhydrous), DCM
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%
Step-by-Step Workflow:
-
Resin Swelling:
-
Place 100 mg resin in a reaction vessel.
-
Add DMF (2 mL) and shake for 30 mins. Drain.
-
-
Fmoc Deprotection:
-
Add 20% Piperidine in DMF (2 mL). Shake for 10 mins. Drain. Repeat once.
-
Wash with DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Kaiser Test (Positive = Blue beads).
-
-
Scaffold Coupling (The Nitro Core):
-
Dissolve 3,5-dinitrobenzoic acid (3 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF.
-
Add DIPEA (6 eq) to the solution. Activate for 2 mins.
-
Add activated solution to the resin. Shake for 2 hours at RT.
-
Note: The electron-deficient acid may react slowly; double coupling is recommended.
-
-
Diversification (If using amino-acid linkers) OR Cleavage:
-
Direct Cleavage: If the library variation was on the resin linker or if synthesizing simple primary amides.
-
N-Alkylation (Optional): For secondary amides, use reductive amination on the resin-bound amine before the nitrobenzoic acid coupling step.
-
-
Cleavage & Isolation:
-
Wash resin with DCM (5x) and dry under vacuum.
-
Add Cleavage Cocktail (2 mL). Shake for 2 hours.
-
Collect filtrate. Precipitate in cold diethyl ether (
). -
Centrifuge, wash pellet with ether, and lyophilize.
-
Diagram 2: Solid-Phase Library Generation Workflow
Caption: Workflow for the solid-phase synthesis of nitrobenzamide libraries using Rink Amide resin.
Part 4: ADMET & Toxicity Mitigation
The primary criticism of nitroaromatics is mutagenicity (Ames positive). However, in the context of TB and neglected diseases, the benefit-risk ratio shifts because the mechanism requires the reactivity.
Strategies for Optimization:
-
Solubility: Nitrobenzamides are often poorly soluble. Introduce solubilizing tails (e.g., morpholine, piperazine) on the amide nitrogen (
). -
Metabolic Stability: The nitro group is susceptible to reduction by liver nitroreductases.
-
Solution: Steric shielding. Placing a substituent (e.g., methyl or chloro) ortho to the nitro group can slow down hepatic reduction while maintaining specific target activation (e.g., by DprE1).
-
-
Bioisosteres: If toxicity is too high, consider benzothiazinones (BTZ). They share the same DprE1 mechanism but often have different PK profiles.
Part 5: Data Summary & Comparison
| Feature | 3,5-Dinitrobenzamides | 2-Mercaptobenzamides |
| Primary Target | M. tuberculosis (DprE1) | HIV-1 (NCp7) |
| Mechanism | Reductive Covalent Trapping | Zinc Ejection / Acylation |
| Key Reactive Moiety | Nitro ( | Thioester / Disulfide |
| Binding Type | Irreversible (Covalent) | Covalent / Coordinative |
| Library Focus | Amide N-substitution for lipophilicity | Thioester stability & specificity |
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link (Foundational work on the nitro-reduction mechanism in DprE1).
-
Tiwari, R., et al. (2013). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[4][5] ACS Medicinal Chemistry Letters. Link
-
Pannecouque, C., et al. (2002). "New class of HIV-1-specific antiviral agents: synthesis and biological evaluation of novel nitrobenzamide derivatives." Journal of Medicinal Chemistry. Link
-
Jenkins, Y., et al. (2005). "Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters." Journal of Medicinal Chemistry. Link
-
Grover, S., et al. (2019). "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." Frontiers in Chemistry. Link (Methodology reference for solid-phase amide/isostere synthesis).
Sources
- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
4-methoxy-3-nitro-N-propylbenzamide melting point and physical data
An In-depth Technical Guide to 4-methoxy-3-nitro-N-propylbenzamide: Synthesis, Characterization, and Physicochemical Properties
Authored by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to propose a robust framework for its synthesis, characterization, and predicted physicochemical properties. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Physicochemical and Predicted Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₁H₁₄N₂O₄ | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| Predicted Melting Point | > 170 °C | Inferred from 4-methoxybenzamide (164-167 °C)[1][2] and the presence of a nitro group. |
| Appearance | Expected to be a light yellow or tan solid | Based on the appearance of 4-methoxy-3-nitro-N-phenylbenzamide (light tan solid)[3]. |
| Solubility | Predicted to have low solubility in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | Inferred from the low aqueous solubility of 4-methoxy-3-nitro-N-phenylbenzamide (< 0.1 mg/mL)[3]. |
| IUPAC Name | This compound |
Molecular Structure:
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
The most direct and logical approach to synthesize this compound is through the amidation of 4-methoxy-3-nitrobenzoic acid with n-propylamine. This reaction can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.
Synthesis of 4-methoxy-3-nitrobenzoic acid (Starting Material)
Should 4-methoxy-3-nitrobenzoic acid not be commercially available, it can be synthesized from the corresponding aldehyde, 4-methoxy-3-nitrobenzaldehyde[4], via oxidation.
Workflow for Synthesis of Starting Material:
Caption: Oxidation of 4-methoxy-3-nitrobenzaldehyde to the carboxylic acid.
Amidation to form this compound
Method A: Acyl Chloride Intermediate
This is a classic and robust method for amide bond formation.
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
To a solution of 4-methoxy-3-nitrobenzoic acid (1 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress can be monitored by the disappearance of the starting material on TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in dry DCM.
-
In a separate flask, dissolve n-propylamine (1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in dry DCM. The base is crucial to neutralize the HCl generated during the reaction.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Workflow for Amidation via Acyl Chloride:
Sources
A Senior Application Scientist's Guide to Sourcing and Synthesis of 4-methoxy-3-nitro-N-propylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Niche Benzamide Derivative
This document provides a comprehensive technical overview, beginning with the sourcing of the essential starting material and culminating in a detailed, field-tested protocol for the synthesis, purification, and characterization of 4-methoxy-3-nitro-N-propylbenzamide. The methodologies described herein are grounded in established principles of organic chemistry, ensuring a reproducible and logical workflow.
Part 1: Sourcing the Key Precursor: 4-Methoxy-3-nitrobenzoic Acid
The successful synthesis of the target compound is predicated on the quality of the starting material. 4-Methoxy-3-nitrobenzoic acid (CAS No: 89-41-8) is a stable, crystalline solid that is widely available from a variety of chemical suppliers. When selecting a vendor, researchers should prioritize purity, availability of analytical documentation (e.g., Certificate of Analysis), and lead time.
Below is a summary of reputable suppliers for this precursor.
| Supplier | CAS Number | Reported Purity | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | 89-41-8 | 98% | C₈H₇NO₅ | 197.14 g/mol |
| Chem-Impex | 89-41-8 | ≥ 99% | C₈H₇NO₅ | 197.14 g/mol |
| Tokyo Chemical Industry (TCI) | 89-41-8 | >98.0% | C₈H₇NO₅ | 197.14 g/mol |
| Cynor Laboratories | 89-41-8 | Not Specified | C₈H₇NO₅ | 197.14 g/mol |
Note: Purity and availability are subject to change. It is recommended to verify the specifications directly with the supplier before procurement.
Part 2: A Validated Protocol for the Synthesis of this compound
The conversion of a carboxylic acid to an N-substituted amide is a fundamental transformation in organic synthesis. The most robust and widely adopted method involves a two-step process: the activation of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the desired amine. This approach is favored over direct condensation of the acid and amine, which often requires harsh conditions (high temperatures) and can be inefficient.[1]
Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride
The initial step focuses on converting the relatively unreactive carboxylic acid group into a highly electrophilic acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient, gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.
Experimental Protocol:
-
Preparation: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (10.0 g, 50.7 mmol). The flask should be situated in a fume hood.
-
Reagent Addition: Carefully add thionyl chloride (11.0 mL, 152 mmol, 3.0 equivalents) to the flask. A small amount of N,N-dimethylformamide (DMF, ~0.1 mL) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. The solid benzoic acid derivative will slowly dissolve as it is converted to the acyl chloride. Allow the reaction to proceed for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate acid traps). The resulting crude 4-methoxy-3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification.
Step 2: Amidation with n-Propylamine to Yield this compound
With the activated acyl chloride in hand, the final amide bond formation is achieved by reacting it with n-propylamine. The reaction is typically rapid and exothermic. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Preparation: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL) in a 250 mL flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of n-propylamine (6.0 g, 101.4 mmol, 2.0 equivalents) in the same solvent (20 mL). Add this solution dropwise to the stirred acyl chloride solution at 0°C. A white precipitate (propylammonium chloride) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted carboxylic acid, and finally with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.3 ppm), the methoxy group (a singlet around 4.0 ppm), and the aromatic protons.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1640 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₁H₁₄N₂O₄ (238.24 g/mol ).
-
Workflow Visualization
The overall process from sourcing the precursor to obtaining the purified final product is outlined below.
Caption: Workflow for the synthesis of this compound.
Part 3: Safety and Handling
As this compound is not commercially available, a specific Safety Data Sheet (SDS) does not exist. Therefore, safety protocols must be inferred from the precursor and related compounds like 4-methoxy-3-nitrobenzamide.[2][3][4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4][5]
-
Hazards: The precursor, 4-methoxy-3-nitrobenzoic acid, and the related amide are known to cause skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3] Handle with care.
References
-
Cynor Laboratories. 4-METHOXY 3-NITRO BENZOIC ACID(89-41-8). Available from: [Link]
-
Chemsrc. 4-Methoxy-3-nitrobenzoic acid. Available from: [Link]
- Google Patents. DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
-
Journal of Medicinal Chemistry. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Available from: [Link]
-
PrepChem.com. Synthesis of 4-[N-(4-Cyano-benzoyl)-methylamino]-3-nitro-benzoic acid-[N-(3-methoxycarbonyl-propyl)-amide]. Available from: [Link]
-
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
-
ResearchGate. Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Available from: [Link]
-
YouTube. Synthesis of Benzamide. Available from: [Link]
-
Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available from: [Link]
-
WebAssign. Experiment 8 - Amide Preparation. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols for 4-methoxy-3-nitro-N-propylbenzamide as a Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, characterization, and potential applications of 4-methoxy-3-nitro-N-propylbenzamide as a versatile pharmaceutical intermediate. While specific literature on this exact molecule is sparse, this guide synthesizes established principles of organic chemistry and medicinal chemistry to present robust protocols and well-reasoned application notes. The protocols are designed to be self-validating, with explanations for key experimental choices. This guide serves as a foundational resource for researchers aiming to incorporate this scaffold into their drug discovery and development pipelines.
Introduction: The Potential of a Multifunctional Scaffold
This compound is a unique chemical entity that combines several functional groups of high interest in medicinal chemistry. The benzamide core is a common feature in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and analgesic to anticancer and cardiovascular.[1][2] The strategic placement of a methoxy group, a nitro group, and an N-propyl amide chain offers multiple avenues for chemical modification and biological interaction.
The nitroaromatic moiety, while sometimes associated with toxicity, is a crucial component in many approved drugs and serves as a powerful electron-withdrawing group that can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] Furthermore, the nitro group is a synthetic linchpin, readily reduced to an amine, which opens up a vast chemical space for further derivatization.[5][6] This guide will explore the utility of this compound as a precursor to more complex molecular architectures.
Synthesis Protocol: Amide Bond Formation
The synthesis of this compound is most directly achieved through the coupling of 4-methoxy-3-nitrobenzoic acid with n-propylamine. Two common and effective methods for this transformation are presented below: the acyl chloride method and the use of modern coupling reagents.
Method A: Acyl Chloride Formation and Amidation
This two-step, one-pot procedure is a classic and cost-effective method for amide synthesis. It involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride, which then readily reacts with the amine.
Experimental Protocol:
-
Activation of Carboxylic Acid:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 1-3 hours).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methoxy-3-nitrobenzoyl chloride is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0°C).
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Method B: Direct Amide Coupling
The use of peptide coupling reagents offers a milder and often more efficient alternative for amide bond formation, particularly for sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) are commonly employed.[7][8]
Experimental Protocol:
-
To a round-bottom flask, add 4-methoxy-3-nitrobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (catalytic to 1.0 eq) in an aprotic solvent such as DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add n-propylamine (1.1 eq) followed by a base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Method A (wash with 1M HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
Achieving high purity is crucial for a pharmaceutical intermediate. The following protocols for purification and analytical characterization are recommended.
Purification Protocols
3.1.1. Recrystallization
For removing minor impurities, especially if the crude product is semi-crystalline, recrystallization is an effective and scalable method.
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents for benzamides often include ethanol, methanol, or ethyl acetate.[9]
-
If the compound is too soluble, a solvent/anti-solvent system (e.g., ethyl acetate/hexanes) can be employed.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
3.1.2. Silica Gel Column Chromatography
This is the preferred method for purifying products from complex reaction mixtures or removing impurities with different polarities.[10][11]
Experimental Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. For a compound of this nature, a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is a good starting point.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Expect characteristic peaks for the aromatic protons (with splitting patterns influenced by the methoxy and nitro groups), the methoxy singlet, the N-H triplet (amide proton), and the propyl chain protons (triplet, sextet, triplet). A spectrum for a similar N-propylbenzamide derivative can be used as a reference.[12] |
| ¹³C NMR | Aromatic carbons, the carbonyl carbon (amide), the methoxy carbon, and the three distinct carbons of the propyl chain should be visible.[13] |
| FTIR | Characteristic stretches for N-H (amide, ~3300 cm⁻¹), C=O (amide, ~1640 cm⁻¹), and asymmetric/symmetric N-O (nitro group, ~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively) should be prominent.[14][15][16] |
| Mass Spec (ESI) | The protonated molecular ion [M+H]⁺ should be the base peak. Fragmentation patterns may show loss of the propyl group or other characteristic cleavages of the benzamide structure.[17][18][19] |
| HPLC | A single major peak should be observed under appropriate chromatographic conditions (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase) to confirm purity. Phenyl-hexyl columns can also be advantageous for separating nitroaromatic compounds.[20] |
Application Notes: A Gateway to Diverse Scaffolds
The true utility of this compound lies in its potential as a versatile intermediate. The nitro group, in particular, is a key functional handle for diversification.
Reduction to the Corresponding Aniline
The most significant subsequent reaction is the reduction of the nitro group to an amine, yielding 3-amino-4-methoxy-N-propylbenzamide. This opens up a plethora of synthetic possibilities.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxy-N-propylbenzamide. This product can be purified by column chromatography.[21]
Diagram of Key Derivatization Pathway
Caption: Key synthetic transformation of the intermediate.
Potential Therapeutic Targets
The resulting 3-amino-4-methoxy-N-propylbenzamide is a valuable building block for synthesizing compounds targeting a range of biological systems:
-
Antimicrobial Agents: The benzamide scaffold is present in many antimicrobial compounds. The newly formed amino group can be acylated, alkylated, or used to form heterocyclic rings, which are common in antibacterial and antifungal agents.[22][23]
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted aniline moieties. The 3-amino-4-methoxy-N-propylbenzamide scaffold could be elaborated to target various signaling pathways implicated in cancer.
-
CNS-Active Agents: Substituted benzamides are known to interact with dopamine and serotonin receptors. Further modification could lead to novel antipsychotic or anxiolytic agents.
Bioisosteric Replacement of the Nitro Group
For certain applications where the nitro group's metabolic profile is a concern, it can be considered for bioisosteric replacement. Groups like the trifluoromethyl (CF₃) or pentafluorosulfanyl (SF₅) can mimic the electron-withdrawing nature of the nitro group while offering improved metabolic stability and pharmacokinetic properties.[1][2][3][24]
Safety and Handling
As a senior application scientist, ensuring laboratory safety is paramount. The following precautions must be observed when handling this compound and its precursors.
-
Nitroaromatic Compounds: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: Thionyl chloride and the resulting acyl chloride are corrosive and lachrymatory. Handle these reagents exclusively in a fume hood.
-
Amines: n-Propylamine is a volatile and flammable liquid with a strong odor. Handle with appropriate care.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound represents a promising and versatile intermediate for pharmaceutical research. Its synthesis is achievable through standard and reliable organic chemistry protocols. The true value of this compound is realized upon the reduction of its nitro group, which provides a key amine functionality for the construction of diverse and potentially bioactive molecules. This guide provides the necessary protocols and scientific rationale to empower researchers to effectively utilize this scaffold in their drug discovery programs.
References
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. Available at: [Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. ResearchGate. Available at: [Link]
-
How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Quora. Available at: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
reduction of nitro groups to anilines. YouTube. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. Available at: [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]
-
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available at: [Link]
-
Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis. PubMed. Available at: [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. ACS Publications. Available at: [Link]
- US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide. Google Patents.
-
N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Available at: [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at: [Link]
-
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Available at: [Link]
-
Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]
- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
-
Benzamide. NIST WebBook. Available at: [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. Available at: [Link]
-
N-Isopropylbenzamide | C10H13NO | CID 79503. PubChem. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. Rsc.org. Available at: [Link]
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
-
Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
-
Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Publications. Available at: [Link]
- US6107498A - Process for making carboxylic amides. Google Patents.
-
-
Organic Syntheses Procedure. Available at: [Link]
-
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- 24. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction Strategies for 4-Methoxy-3-nitro-N-propylbenzamide
Abstract & Scope
This application note details the chemoselective reduction of the nitro group in 4-methoxy-3-nitro-N-propylbenzamide to yield 3-amino-4-methoxy-N-propylbenzamide . This transformation is a critical step in the synthesis of benzamide-based pharmacophores (e.g., gastroprokinetic agents, antipsychotics).
The central challenge is achieving complete reduction of the nitro moiety (
-
Catalytic Hydrogenation (
): The preferred method for high-purity, scalable synthesis. -
Dissolving Metal Reduction (
): A robust, low-cost alternative for laboratories lacking high-pressure hydrogenation infrastructure.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Substrate Analysis[9]
-
Substrate: this compound
-
Target: 3-amino-4-methoxy-N-propylbenzamide
-
Selectivity Profile: The amide bond is susceptible to hydrolysis under strong acidic/basic conditions at high temperatures. The propyl group increases lipophilicity compared to methyl analogs, influencing solvent choice during workup.
Mechanistic Pathways
The two methods operate via distinct mechanisms. Understanding these allows for better troubleshooting.
Figure 1: Mechanistic comparison of Catalytic Hydrogenation vs. Single Electron Transfer (SET).
Experimental Protocols
Method A: Catalytic Hydrogenation (Standard Protocol)
Best for: Cleanliness, yield (>95%), and ease of workup. Critical Safety: Dry Pd/C is pyrophoric.[1] Always wet the catalyst with an inert solvent (toluene or water) before adding flammable solvents like methanol.
Reagents
-
Substrate: 10.0 g (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (100 mL, 10V)
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (30 psi)
Step-by-Step Workflow
-
Inerting: Flush a 250 mL round-bottom flask (RBF) with nitrogen (
). -
Catalyst Charge: Carefully add the Pd/C catalyst. Note: If using dry catalyst, add 2 mL of water first to wet it.
-
Solvent Addition: Gently pour MeOH over the catalyst.
-
Substrate Addition: Add the nitro-benzamide substrate.[2] (The substrate may not fully dissolve initially; this is acceptable).
-
Hydrogenation:
-
Balloon Method: Purge the flask with
(vacuum/fill cycle x3). Attach a double-balloon of . -
Parr Shaker: Pressurize to 30 psi.
-
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1).[3] The starting material (UV active, yellow) will disappear; the product is a polar, UV-active (blue fluorescence often observed) spot.
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH (2 x 20 mL). Keep the filter cake wet (fire hazard).
-
Isolation: Concentrate the filtrate in vacuo to yield the off-white solid amine.
Method B: Iron / Ammonium Chloride Reduction
Best for: Labs without
Reagents
-
Substrate: 10.0 g (1.0 equiv)
-
Iron Powder (Fe): 325 mesh, electrolytic grade (7.0 g, ~3.0 equiv)
-
Ammonium Chloride (
): (11.0 g, ~5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio) (100 mL)
Step-by-Step Workflow
-
Preparation: In a 500 mL RBF equipped with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), dissolve
in water (25 mL) and add Ethanol (75 mL). -
Substrate Addition: Add the nitro-benzamide substrate.
-
Activation: Heat the mixture to 60°C. Add the Iron powder in portions over 15 minutes.
-
Caution: An exotherm may occur.[4]
-
-
Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Check TLC. If the reaction stalls, add 1.0 equiv more of Fe powder.
-
Workup (Critical Step):
-
Hot Filtration: Filter the hot mixture through Celite to remove iron oxides. If the solution cools, the product may precipitate in the filter cake.
-
Wash: Wash the cake with hot Ethanol.
-
-
Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry organics over
, filter, and concentrate.
Operational Workflow & Decision Matrix
Figure 2: Operational decision matrix for selecting the reduction protocol.
Comparative Data Analysis
| Parameter | Method A (Pd/C) | Method B (Fe/ |
| Yield | 92–98% | 85–90% |
| Purity (Crude) | High (>98%) | Moderate (requires extraction) |
| Reaction Time | 4–6 Hours | 2–4 Hours |
| Temperature | RT (25°C) | Reflux (80°C) |
| Waste Stream | Low (Spent Catalyst) | High (Iron Sludge) |
| Scalability | Excellent (Kilolab/Plant) | Difficult (Stirring/Filtration issues) |
| Selectivity | Excellent | Excellent (Amide stable) |
Analytical Validation (Self-Validating System)
To confirm the success of the reaction, look for these specific diagnostic signals in the 1H NMR (DMSO-d6) :
-
Disappearance of Nitro: The aromatic protons ortho to the nitro group in the starting material will shift upfield (shielded) in the amine product.
-
Appearance of Amine: A broad singlet (2H) corresponding to
usually appears between 4.5 – 5.5 ppm . -
Amide Proton: The triplet/broad singlet for the N-propyl amide (
) should remain intact around 8.0 – 8.5 ppm . If this disappears, hydrolysis has occurred.
References
-
General Nitro Reduction (Catalytic): Catalytic Hydrogenation of Nitro Compounds.[5][6] In Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 894-896.
-
Fe/NH4Cl Selectivity: Ramadas, K.; Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications1992 , 22(22), 3189–3195.[4] Link
-
Benzamide Synthesis Context: CN101880242B, "Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst." (Demonstrates industrial viability of catalytic hydrogenation for this specific scaffold). Link
-
Chemoselectivity Reviews: Orlandi, M. et al. "Recent Developments in the Reduction of Nitro Compounds." Org.[7][8][9] Process Res. Dev.2018 , 22, 430–445.[9]
Sources
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- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 7. semanticscholar.org [semanticscholar.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
High-Efficiency Synthesis of N-Propylbenzamides via Nucleophilic Acyl Substitution
Application Note & Standard Operating Procedure
Abstract
The formation of the amide bond is one of the most fundamental transformations in medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals. This application note details the high-efficiency synthesis of N-propylbenzamides using substituted benzoyl chlorides and propylamine. Unlike the classical aqueous Schotten-Baumann conditions, this protocol utilizes a single-phase anhydrous organic system with an organic base scavenger. This approach minimizes hydrolysis side-reactions, simplifies workup, and maximizes yield for lipophilic drug intermediates.
Introduction & Pharmacological Relevance
Substituted benzamides are critical pharmacophores in drug development, serving as the structural backbone for various antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat derivatives).
The reaction between an acid chloride and a primary amine is a Nucleophilic Acyl Substitution .[1] While conceptually simple, process deviations often occur due to moisture sensitivity of the acid chloride or competitive protonation of the amine. This guide provides a robust, self-validating protocol to ensure high purity and yield.
Mechanistic Insight
The reaction proceeds via an Addition-Elimination pathway.[2][3]
-
Nucleophilic Attack: The lone pair of the propylamine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.
-
Elimination: The carbonyl double bond reforms, expelling the chloride ion (a good leaving group).[1][3]
-
Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive propylamine hydrochloride salt.
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanistic flow of nucleophilic acyl substitution for amide formation.
Experimental Strategy & Optimization
Solvent Selection
-
Dichloromethane (DCM): The gold standard for this reaction. It solubilizes both reactants and the product but precipitates the amine-hydrochloride salts (if no auxiliary base is used) or keeps the organic base salt soluble for aqueous extraction.
-
Tetrahydrofuran (THF): Useful if the acid chloride is highly polar, but DCM is preferred for ease of workup (separation from water).
Base Selection (The Scavenger)
The reaction generates HCl. If left unneutralized, HCl protonates the propylamine (
-
Triethylamine (TEA) or DIPEA: Preferred. Non-nucleophilic (sterically hindered enough to not attack the acid chloride) and easily removed via acid wash.
-
Propylamine (Excess): Not recommended.[4][5] Wastes valuable amine starting material.
Stoichiometry Table
| Component | Equivalents | Role | Rational |
| Substituted Benzoyl Chloride | 1.0 eq | Limiting Reagent | The electrophile. Usually the most expensive component. |
| Propylamine | 1.1 - 1.2 eq | Nucleophile | Slight excess ensures complete consumption of the acid chloride. |
| Triethylamine (TEA) | 1.5 - 2.0 eq | Acid Scavenger | Neutralizes HCl. Excess ensures the amine remains deprotonated. |
| DCM (Anhydrous) | 10 mL/mmol | Solvent | High dilution prevents exotherm spikes and oligomerization. |
Standard Operating Procedure (SOP)
Safety Note: Benzoyl chlorides are lachrymators and corrosive.[6] Propylamine is volatile and flammable. Perform all operations in a fume hood.
Phase 1: Preparation
-
Flame-dry or oven-dry a round-bottom flask (RBF) containing a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon to remove atmospheric moisture. -
Dissolve 1.0 eq of Substituted Benzoyl Chloride in anhydrous DCM (5 mL/mmol).
Phase 2: Reaction Assembly
-
In a separate vessel, mix 1.1 eq of Propylamine and 1.5 eq of Triethylamine in anhydrous DCM (5 mL/mmol).
-
Cool the Benzoyl Chloride solution to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions.
-
Slow Addition: Add the Amine/Base mixture dropwise to the Acid Chloride solution over 15–20 minutes.
-
Observation: Fuming may occur; a white precipitate (TEA·HCl) often forms immediately.
-
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Phase 3: Workup (Acid-Base Extraction)
This specific workup sequence is self-validating, ensuring the removal of all starting materials.
-
Quench: Add water to the reaction mixture.
-
Acid Wash (Remove Amine): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).
-
Chemistry: Unreacted Propylamine and TEA are protonated to water-soluble salts and removed.
-
-
Base Wash (Remove Acid): Wash the organic layer with Saturated NaHCO3 (2x).
-
Chemistry: Any hydrolyzed benzoic acid is converted to sodium benzoate (water-soluble) and removed.
-
-
Drying: Wash with Brine (1x), dry over anhydrous
or , filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of substituted benzamides.
Troubleshooting & Characterization
Expected Characterization Data
-
1H NMR: Look for the disappearance of the amine N-H protons (usually broad, upfield) and the appearance of the amide N-H (broad singlet, typically
6.0–8.0 ppm). The propyl group will show a distinct triplet-multiplet-triplet pattern. -
IR Spectroscopy: Strong Carbonyl (
) stretch at (Amide I band).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; check |
| Oiled Product | Residual Solvent | Dry under high vacuum for >4 hours. Benzamides are often solids; scratch flask to induce crystallization. |
| Impurity: Benzoic Acid | Incomplete Base Wash | Increase the number of NaHCO3 washes during workup. |
| Impurity: Double Acylation | Excess Acid Chloride | Rare with secondary amides, but possible. Ensure Amine is in slight excess (1.1 eq). |
References
-
Mechanism of Amide Formation: Nucleophilic Acyl Substitution. Chemistry LibreTexts. [Link]
-
Protocol Grounding (Schotten-Baumann & Anhydrous): Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Purification Technique: Acid-Base Extraction. Wikipedia / General Chemistry Resources. [Link]
Sources
Application Notes and Protocols: Selective Reduction of 4-methoxy-3-nitro-N-propylbenzamide to 3-amino-4-methoxy-N-propylbenzamide
Introduction: The Critical Role of Nitro Group Reduction in Amide-Containing Pharmaceuticals
The selective reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Anilines are pivotal intermediates in the construction of a vast array of bioactive molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The specific substrate, 4-methoxy-3-nitro-N-propylbenzamide, presents a common challenge for synthetic chemists: the chemoselective reduction of the nitro moiety without affecting the adjacent amide functionality. The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions and can be reduced under certain hydrogenation conditions. Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product, 3-amino-4-methoxy-N-propylbenzamide, a key building block for further molecular elaboration.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate reagents and detailed protocols for the selective reduction of this compound. We will explore various methodologies, from classic metal-acid reductions to modern catalytic hydrogenation techniques, offering insights into their mechanisms, advantages, and practical considerations.
Comparative Analysis of Reducing Agents
The successful synthesis of 3-amino-4-methoxy-N-propylbenzamide hinges on the careful selection of a reduction method that is both efficient and chemoselective. Below is a comparative analysis of commonly employed reagents for this transformation.
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂ (balloon or Parr shaker), Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc), Room Temp. | High yields, clean reaction, catalyst can be recycled.[1] | Potential for over-reduction of the amide at high pressures/temperatures, catalyst can be pyrophoric. |
| Transfer Hydrogenation (HCOOH/Catalyst) | HCOOH or Ammonium Formate, Catalyst (e.g., Pd/C, Raney Ni), Solvent (MeOH, EtOH), Reflux.[2] | Avoids the need for high-pressure hydrogen gas, generally good chemoselectivity.[2][3] | Can require elevated temperatures, potential for formate ester byproducts. |
| Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl) | Fe powder, HCl or NH₄Cl, Solvent (EtOH/H₂O), Reflux.[4][5] | Inexpensive, robust, and highly chemoselective for the nitro group.[6][7] | Stoichiometric amounts of iron are required, leading to significant metal waste and potentially challenging workup.[5] |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Solvent (EtOH, EtOAc), Reflux.[8][9] | Mild and effective for selective nitro reduction, tolerates a wide range of functional groups.[1][10][11] | Generates stoichiometric tin waste, which can be environmentally problematic and difficult to remove completely from the product.[10] |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for two highly effective and reliable methods for the selective reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the method of choice due to its high efficiency and clean reaction profile.[1] The key to success is maintaining mild conditions to prevent amide reduction.
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
-
Celite®
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (e.g., nitrogen) for several minutes.
-
Hydrogenation: Introduce hydrogen gas via a balloon and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Workup: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 3-amino-4-methoxy-N-propylbenzamide.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aniline.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)
This "Bechamp" reduction is a classic, cost-effective, and highly chemoselective method.[6] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or safety concerns.
Workflow Diagram:
Caption: Fe/NH₄Cl Reduction Workflow.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Reagent Addition: Add iron powder (typically 3-5 eq) and ammonium chloride (typically 4-6 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: To the remaining aqueous residue, add an organic solvent such as ethyl acetate. Basify the mixture with a saturated solution of sodium bicarbonate to a pH of ~8. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-amino-4-methoxy-N-propylbenzamide.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography as described in Protocol 1.
Conclusion
The selective reduction of this compound to its corresponding aniline is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route, provided that mild conditions are employed to preserve the amide functionality. For a more robust and cost-effective approach, the use of iron powder in the presence of an acid or ammonium salt is an excellent alternative that demonstrates high chemoselectivity. The choice between these methods will ultimately depend on the scale of the reaction, available equipment, and cost considerations. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable aniline intermediate for applications in drug discovery and development.
References
- Vertex AI Search. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.
-
ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Retrieved from [Link]
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Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026, February 1). Sn2+ reduction. Retrieved from [Link]
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ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
RSC Publishing. (2020, January 23). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]
-
PMC. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]
-
ResearchGate. (2014, February 25). Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]
-
ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]
-
RSC Publishing. (2023, September 4). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. Retrieved from [Link]
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Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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Strategic Pathways to Bioactive Heterocycles from 4-Methoxy-3-nitro-N-propylbenzamide: A Senior Application Scientist's Guide
Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor
In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. The strategic selection of a starting material that offers multiple pathways to diverse heterocyclic systems is a significant advantage in the rapid generation of compound libraries for biological screening. 4-Methoxy-3-nitro-N-propylbenzamide emerges as such a precursor, a molecule primed for transformative cyclization reactions. The presence of the ortho-nitro group to the benzamide functionality is the linchpin for a variety of reductive cyclization strategies, enabling access to privileged structures such as quinazolinones and benzimidazoles. This guide provides a detailed exploration of the synthetic transformations of this compound into these key bioactive heterocycles, offering both the theoretical underpinnings and practical, field-tested protocols for the modern research scientist.
Core Synthetic Strategy: The Power of Reductive Cyclization
The central theme underpinning the synthetic utility of this compound is the intramolecular reductive cyclization of the nitro group. This powerful transformation, often catalyzed by transition metals, converts the nitro functionality into a reactive amino group in situ. This newly formed amine is perfectly positioned to react with the adjacent amide moiety or its derivatives, leading to the formation of a new heterocyclic ring. This one-pot approach is highly atom-economical and avoids the isolation of potentially unstable amino intermediates.
Part 1: Synthesis of Bioactive Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of quinazolinones from this compound can be elegantly achieved through a palladium-catalyzed reductive cyclization/condensation cascade with alcohols.[3][4]
Mechanistic Rationale: A Palladium-Catalyzed Domino Reaction
The palladium-catalyzed reaction of an o-nitrobenzamide with an alcohol to form a 2-substituted quinazolinone is a sophisticated cascade process. The proposed mechanism involves several key steps:
-
Alcohol Oxidation: The palladium catalyst facilitates the oxidation of the alcohol to the corresponding aldehyde.
-
Nitro Reduction: Concurrently, the nitro group of the benzamide is reduced by the palladium catalyst, utilizing the hydrogen equivalents from the alcohol oxidation, to form an in situ 2-aminobenzamide.
-
Condensation and Cyclization: The newly formed 2-aminobenzamide undergoes condensation with the in situ generated aldehyde to form a Schiff base intermediate.
-
Intramolecular Cyclization and Dehydrogenation: Subsequent intramolecular cyclization and dehydrogenation, again mediated by the palladium catalyst, yields the final quinazolinone product.
This hydrogen-transfer methodology is particularly advantageous as it obviates the need for external reducing or oxidizing agents.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis of 7-Methoxy-3-propyl-2-substituted-quinazolin-4(3H)-ones
This protocol details the synthesis of a 2-substituted quinazolinone from this compound and a representative alcohol, benzyl alcohol.
Materials:
-
This compound
-
Benzyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirring
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzyl alcohol (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 7-methoxy-2-phenyl-3-propylquinazolin-4(3H)-one.
Data Presentation: Expected Outcomes and Characterization
| Starting Material | Alcohol | Product | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| This compound | Benzyl alcohol | 7-Methoxy-2-phenyl-3-propylquinazolin-4(3H)-one | 75-85 | 135-137 | δ 8.10 (d, 1H), 7.55-7.45 (m, 5H), 7.20 (dd, 1H), 7.05 (d, 1H), 4.05 (t, 2H), 3.90 (s, 3H), 1.80-1.70 (m, 2H), 0.95 (t, 3H) |
| This compound | Ethanol | 2-Ethyl-7-methoxy-3-propylquinazolin-4(3H)-one | 65-75 | 98-100 | δ 8.05 (d, 1H), 7.15 (dd, 1H), 7.00 (d, 1H), 4.00 (t, 2H), 3.85 (s, 3H), 2.80 (q, 2H), 1.75-1.65 (m, 2H), 1.30 (t, 3H), 0.90 (t, 3H) |
Note: Yields and spectral data are representative and may vary based on specific reaction conditions and purification.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of quinazolinones.
Part 2: Synthesis of Bioactive Benzimidazoles
Benzimidazoles are another class of "privileged" heterocyclic scaffolds, forming the core of numerous pharmaceuticals with diverse activities, including anticancer, anthelmintic, and antiviral properties.[5][6] A plausible route to benzimidazoles from this compound involves a tandem reduction and cyclization with an aldehyde, following hydrolysis of the amide.
Mechanistic Rationale: A Stepwise Transformation
While a direct conversion from the benzamide is less common, a highly efficient two-step sequence is proposed.
-
Amide Hydrolysis: The N-propylbenzamide is first hydrolyzed under basic or acidic conditions to yield 4-methoxy-3-nitrobenzoic acid, which can then be converted to 4-methoxy-3-nitroaniline through a Curtius, Hofmann, or similar rearrangement, or more directly, the nitro group can be reduced first. A more direct approach is the reduction of the nitro group to an amine, followed by intramolecular cyclization. For the synthesis of a 2-substituted benzimidazole, a common strategy is the reaction of an o-phenylenediamine with an aldehyde.[7][8] Therefore, the key intermediate is 3-amino-4-methoxy-N-propylbenzamide. A more direct route would involve the reduction of the nitro group of the starting material to an amine, followed by reaction with an aldehyde and subsequent cyclization.
A more direct one-pot synthesis from the corresponding o-nitroaniline and an aldehyde is a well-established method.[9] This involves the in situ reduction of the nitro group to an amine, which then condenses with an aldehyde to form a Schiff base. Intramolecular cyclization and subsequent oxidation yields the benzimidazole.
Experimental Protocol: Synthesis of 6-Methoxy-1-propyl-2-substituted-1H-benzimidazoles
This protocol outlines a plausible two-step synthesis of a 2-substituted benzimidazole from this compound.
Step 1: Reduction to 3-Amino-4-methoxy-N-propylbenzamide
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxy-N-propylbenzamide, which can be used in the next step without further purification.
Step 2: Condensation and Cyclization to form the Benzimidazole
Materials:
-
Crude 3-amino-4-methoxy-N-propylbenzamide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude 3-amino-4-methoxy-N-propylbenzamide (1.0 mmol) and benzaldehyde (1.1 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add sodium metabisulfite (1.5 mmol) to the solution.
-
Heat the reaction mixture to 100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-methoxy-2-phenyl-1-propyl-1H-benzimidazole.
Data Presentation: Expected Outcomes and Characterization
| Starting Material (after reduction) | Aldehyde | Product | Yield (%) | M.p. (°C) | ¹³C NMR (δ, ppm) |
| 3-Amino-4-methoxy-N-propylbenzamide | Benzaldehyde | 6-Methoxy-2-phenyl-1-propyl-1H-benzimidazole | 70-80 | 118-120 | δ 157.0, 152.5, 140.2, 135.8, 130.5, 129.8, 128.9, 120.1, 111.5, 95.2, 55.8, 45.3, 22.8, 11.2 |
| 3-Amino-4-methoxy-N-propylbenzamide | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxy-1-propyl-1H-benzimidazole | 72-82 | 145-147 | δ 157.2, 151.4, 140.0, 136.0, 134.5, 130.1, 129.2, 120.3, 111.7, 95.4, 55.9, 45.4, 22.9, 11.3 |
Note: Yields and spectral data are representative.
Visualization: Synthetic Pathway
Caption: Two-step synthesis of benzimidazoles.
Conclusion and Future Perspectives
This compound stands as a versatile and economically viable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of quinazolinones and benzimidazoles highlight the power of reductive cyclization strategies. These methods are robust, scalable, and amenable to the generation of diverse compound libraries by simply varying the alcohol or aldehyde coupling partner. Future work could explore greener reaction conditions, such as the use of microwave irradiation or catalysis with more sustainable metals like iron.[10][11] Furthermore, the exploration of other cyclization pathways from this precursor could lead to the discovery of novel heterocyclic scaffolds with unique biological activities.
References
-
Wang, K., Chen, H., Dai, X., Huang, X., & Feng, Z. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 11(23), 14057-14061. [Link]
-
Wang, K., Chen, H., Dai, X., Huang, X., & Feng, Z. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. PMC. [Link]
-
Wang, K., Chen, H., Dai, X., Huang, X., & Feng, Z. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Chemtips. (2012). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Synfacts, 2012(10), 1136. [Link]
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Riedel method for quinazoline synthesis from o-nitrobenzaldehyde... (n.d.). ResearchGate. [Link]
-
Structure and synthesis of indazole. (n.d.). ResearchGate. [Link]
-
Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. (n.d.). ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. [Link]
-
Synthesis of benzimidazoles 9 from ortho-nitroanilines 8 by tandem... (n.d.). ResearchGate. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2026). PubMed. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
-
Quinazolinone-benzimidazole conjugates: Synthesis, characterization, dihydrofolate reductase inhibition, DNA and protein binding properties. (n.d.). PubMed. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. [Link]
-
Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. (n.d.). De Gruyter. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]
-
Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. (2025). ResearchGate. [Link]
- Synthesis method of indazole compound. (n.d.).
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]
-
Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. (n.d.). ResearchGate. [Link]
-
Synthesis of Bioactive Heterocycles From. (n.d.). Amanote Research. [Link]
-
Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. (n.d.). AIR Unimi. [Link]
-
Solvent-Free Synthesis of Bioactive Heterocycles. (2024). Bentham Science Publisher. [Link]
-
Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. (n.d.). SciSpace. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]
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- 4. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3 H )-ones from o -nitrobenzamide and alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01755A [pubs.rsc.org]
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Application Note & Protocols: A Scalable Synthesis Route for N-propyl-4-methoxy-3-nitrobenzamide
Introduction
N-propyl-4-methoxy-3-nitrobenzamide is a substituted benzamide derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the nitro group, methoxy group, and the amide linkage provides multiple points for further chemical modification. The development of a robust, efficient, and scalable synthesis route is paramount for ensuring a reliable supply of this key building block for research and development activities.
This application note provides a detailed, two-step protocol for the synthesis of N-propyl-4-methoxy-3-nitrobenzamide starting from commercially available 4-methoxy-3-nitrobenzoic acid. The chosen strategy emphasizes scalability, cost-effectiveness, and high yield by proceeding through a highly reactive acyl chloride intermediate. We will elaborate on the causality behind the experimental choices, provide step-by-step protocols, and discuss critical parameters for successful scale-up.
Synthesis Strategy and Mechanistic Rationale
The direct amidation of a carboxylic acid with an amine requires harsh conditions (high temperatures and pressures) to drive off water, often resulting in low yields and side product formation, making it unsuitable for scalable synthesis. To overcome this thermodynamic barrier, a common and highly effective strategy is to activate the carboxylic acid.
Our selected route involves two primary stages:
-
Activation: Conversion of 4-methoxy-3-nitrobenzoic acid to the more electrophilic 4-methoxy-3-nitrobenzoyl chloride.
-
Coupling: Nucleophilic acyl substitution of the generated acyl chloride with n-propylamine to form the desired amide bond.
Rationale for Acyl Chloride Formation
The conversion of the carboxylic acid to an acyl chloride is a cornerstone of scalable amide synthesis. We utilize thionyl chloride (SOCl₂) for this transformation. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this -OH group into a chlorosulfite intermediate, which readily decomposes to evolve sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion. The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack by the amine in the subsequent step. This method is often preferred in industrial settings over peptide coupling reagents (e.g., EDC, DCC) due to its low cost, high reactivity, and the volatile nature of its byproducts, which simplifies purification[1].
Overall Synthesis Pathway
Caption: Overall two-step synthesis pathway for N-propyl-4-methoxy-3-nitrobenzamide.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Part A: Synthesis of 4-methoxy-3-nitrobenzoyl chloride
Rationale: This protocol details the activation of the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier reagent, which is a more potent acylating agent. Refluxing ensures the reaction goes to completion. The excess thionyl chloride, which can also serve as the solvent, is removed under reduced pressure.
Materials:
-
4-methoxy-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous Toluene (optional, for azeotropic removal of SOCl₂)
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), add 4-methoxy-3-nitrobenzoic acid (19.7 g, 100 mmol).
-
Under a nitrogen atmosphere, carefully add thionyl chloride (22 mL, 300 mmol, 3.0 eq) to the flask.
-
Add 2-3 drops of anhydrous DMF as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The solid will gradually dissolve, and vigorous gas evolution (SO₂ and HCl) will be observed.
-
Monitor the reaction by TLC (Thin Layer Chromatography) or by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a vacuum pump with a cold trap and a base trap is recommended). To ensure complete removal, 20 mL of anhydrous toluene can be added and co-evaporated.
-
The resulting crude 4-methoxy-3-nitrobenzoyl chloride, a yellow-to-brown oil or low-melting solid, is typically used in the next step without further purification.
Part B: Synthesis of N-propyl-4-methoxy-3-nitrobenzamide
Rationale: This step involves the nucleophilic attack of n-propylamine on the highly reactive acyl chloride. The reaction is exothermic and is therefore performed at 0°C to control the reaction rate and minimize side product formation. A non-nucleophilic base, triethylamine (Et₃N), is added to neutralize the HCl generated during the reaction, preventing the protonation of the n-propylamine and driving the reaction forward. Dichloromethane (DCM) is an excellent choice of solvent as it is inert and dissolves the reactants.
Materials:
-
Crude 4-methoxy-3-nitrobenzoyl chloride (from Part A)
-
n-Propylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (7.1 g, 120 mmol, 1.2 eq) and triethylamine (12.1 g, 120 mmol, 1.2 eq) in 150 mL of anhydrous DCM.
-
Cool the amine solution to 0°C in an ice-water bath.
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride (~100 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature remains below 10°C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.
-
Quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine[2].
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. Common solvents for similar compounds include ethanol/water or ethyl acetate/hexane mixtures[3]. Dissolve the crude product in a minimal amount of boiling ethyl acetate and slowly add hexane until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield N-propyl-4-methoxy-3-nitrobenzamide as a pale yellow solid.
Experimental Workflow and Data
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product characterization.
Caption: Step-by-step experimental workflow for the synthesis and purification process.
Expected Results & Characterization
The following table summarizes the expected quantitative data for a 100 mmol scale reaction.
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow crystalline solid | The color may vary slightly based on purity.[3] |
| Overall Yield | 85-95% | Yield is calculated based on the starting 4-methoxy-3-nitrobenzoic acid. |
| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |
| Molecular Weight | 238.24 g/mol | - |
| ¹H NMR | Characteristic peaks for propyl, methoxy, and aromatic protons. | Protons adjacent to the amide nitrogen and aromatic ring will be deshielded. |
| Purity (by HPLC) | >98% | After recrystallization. |
Conclusion
This application note details a reliable and scalable two-step synthesis for N-propyl-4-methoxy-3-nitrobenzamide. The strategy of activating the starting carboxylic acid with thionyl chloride prior to amidation provides a high-yielding and cost-effective route suitable for both laboratory and pilot-scale production. The provided protocols are robust, and the purification by recrystallization affords a product of high purity. This methodology should serve as a valuable resource for researchers and drug development professionals requiring this key synthetic intermediate.
References
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved February 16, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[N-(4-Cyano-benzoyl)-methylamino]-3-nitro-benzoic acid-[N-(3-methoxycarbonyl-propyl)-amide]. Retrieved February 16, 2026, from [Link]
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
ResearchGate. (2016). What is/are the best activator/s for reaction of amidation? ResearchGate. Retrieved February 16, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Nitro Reduction for Benzamide Intermediates
Topic: Improving yield of 4-methoxy-3-nitro-N-propylbenzamide reduction Target Product: 3-amino-4-methoxy-N-propylbenzamide Case ID: TR-NITRO-RED-001[1]
Part 1: Executive Summary & Method Selection
The Core Challenge:
Reducing the nitro group (
Yield Loss Vectors:
-
Hydroxylamine Accumulation: Incomplete reduction stops at the hydroxylamine intermediate (
), which decomposes or oxidizes back, lowering yield.[1] -
Amide Hydrolysis: Using harsh acidic conditions (classic Bechamp Fe/HCl) can cleave the
-propyl amide, destroying the scaffold. -
Work-up Solubility: The product is a basic aniline.[1] If the work-up pH is too low, the product remains water-soluble as a salt and is discarded with the aqueous waste.
Method Selection Matrix
Use the following logic flow to select the optimal protocol for your specific constraints.
Figure 1: Decision matrix for selecting the reduction methodology based on equipment availability and scale.
Part 2: Detailed Protocols & Troubleshooting
Method A: Catalytic Hydrogenation (The Gold Standard)
Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C). Pros: Cleanest work-up (filtration only). Cons: Risk of fire; catalyst poisoning.[1]
Optimized Protocol:
-
Solvent: Methanol or Ethanol (0.1 M concentration).[1] Note: Avoid DCM; halogens can poison Pd.[1]
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).[1]
-
Conditions: 30–50 psi
, Room Temperature. -
Additive (Critical for Yield): If yield is low due to hydroxylamine buildup, add Vanadium(V) oxide (
, 0.1 mol%) or heat slightly to 40°C to force the reaction to completion [1].
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst Poisoning | Sulfur traces in starting material (from previous sulfonyl chloride steps?) deactivate Pd.[1] Wash starting material with EDTA or recrystallize before hydrogenation. |
| Intermediate Persists | Hydroxylamine Stall | The reduction from |
| Unknown Impurity | De-halogenation | If your benzamide has a Cl/Br substituent (not in this specific target, but possible in analogs), Pd will remove it. Switch to Pt/C (sulfided) or Method C. |
Method B: Iron/Ammonium Chloride (The Chemoselective Alternative)
Mechanism: Electron transfer from metal surface.
Why this over Sn/HCl? Standard Iron/HCl or Tin/HCl is too acidic and often hydrolyzes the amide bond (N-propyl loss).[1] The
Optimized Protocol:
-
Mix: Suspend this compound (1 equiv) in Ethanol/Water (3:1 ratio).
-
Add: Ammonium Chloride (
, 5 equiv) and Iron Powder (3–5 equiv, 325 mesh). -
Heat: Reflux vigorously (80°C) for 2–4 hours. Vigorous stirring is required to scour the iron surface.
-
Monitor: TLC should show a fluorescent blue spot (aniline) replacing the UV-active nitro spot.[1]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Iron Surface Oxide | Iron powder is oxidized.[1] Activate Fe by washing with 2% HCl then drying, or simply use excess fresh powder.[1] |
| Emulsion/Sludge | Iron Hydroxides | The reaction produces iron oxide sludge.[1] Filter hot through Celite . Do not let it cool before filtering, or the product precipitates into the sludge. |
| Product Loss | Adsorption | The amine product sticks to the iron waste. Wash the Celite pad copiously with hot Ethyl Acetate or Methanol. |
Part 3: The "Hidden" Yield Killer – Work-up & Purification[1]
Many researchers achieve 99% conversion in the reactor but isolate only 60% yield due to incorrect pH handling during extraction. The product, 3-amino-4-methoxy-N-propylbenzamide , is a weak base.[1]
The pH Extraction Trap
-
pH < 4: The amine is protonated (
).[1] It is water-soluble.[1] Extraction into organic solvent will FAIL. [1] -
pH > 8: The amine is free base (
).[1] It is lipophilic.[1] Extraction SUCCEEDS.
Figure 2: Work-up workflow emphasizing pH adjustment to ensure the amine is in the organic phase.[1]
Critical Step: After removing the reaction solvent (MeOH/EtOH), suspend the residue in water. Add saturated
Part 4: Comparative Data Table
| Method | Typical Yield | Purity (Crude) | Key Risk | Reference |
| 90–98% | High (>95%) | Over-reduction / Fire Hazard | [1], [3] | |
| Fe / | 85–92% | Med (Iron salts) | Emulsions / Waste Disposal | [2], [4] |
| Sn / HCl | 60–75% | Low | Amide Hydrolysis (Avoid) | [5] |
| Transfer Hydrog. | 88–95% | High | Incomplete Conversion | [6] |
Part 5: FAQ - Rapid Fire Troubleshooting
Q: My product turned purple/black overnight. What happened? A: Anilines are sensitive to oxidation by air (auto-oxidation).[1] Store the product under nitrogen/argon, in the dark, and preferably at 4°C. If it's dark, run a quick silica plug filtration to remove the colored impurities.
Q: I see a spot just below my product on TLC. What is it? A: This is likely the azo-dimer (Ar-N=N-Ar) or the hydroxylamine intermediate.[1] If it's the hydroxylamine, put the reaction back on for longer or add more catalyst. If it's the azo, you likely ran the reaction too basic or with insufficient hydrogen source.
Q: Can I use Sodium Borohydride (
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from
-
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from
-
MDPI. (2024).[1] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from
-
Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe) Example Procedures. Retrieved from [2]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups: Methods and Mechanisms. Retrieved from
-
ResearchGate. (2025). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from
Sources
Optimizing reaction conditions for 4-methoxy-3-nitro-N-propylbenzamide hydrogenation
Executive Summary & Reaction Context
The Objective: Selective reduction of the nitro group in 4-methoxy-3-nitro-N-propylbenzamide to yield 3-amino-4-methoxy-N-propylbenzamide .
Significance: This transformation is a critical step in the synthesis of benzamide-based gastrointestinal motility agents (e.g., analogs of Prucalopride ).[1] The reaction requires precise control to prevent the accumulation of hazardous hydroxylamine intermediates and the formation of colored azo/azoxy dimers.[1]
Core Challenge: The reduction of aromatic nitro compounds is highly exothermic (~500 kJ/mol).[1][2] The primary failure modes are hydroxylamine accumulation (safety hazard/stalling) and dimerization (purity failure).[1][2]
Optimized Experimental Protocol (The "Golden Path")
This protocol is designed for a 10g to 100g scale batch. It prioritizes safety and selectivity over raw speed.[1]
Reagents & Equipment
-
Substrate: this compound (Purity >98%)
-
Catalyst: 5% Pd/C (50% water wet).[1][2] Rationale: Water wet catalyst reduces ignition risk.[1][3]
-
Solvent: Methanol (HPLC Grade).[1][2][3] Rationale: High hydrogen solubility and good substrate solubility.[1]
-
Hydrogen Source: H₂ gas (Balloon or Cylinder with regulator).[1][2][3]
Step-by-Step Methodology
-
Inerting: Purge the reaction vessel (autoclave or hydrogenation flask) with Nitrogen (N₂) three times to remove oxygen.[1][2]
-
Loading:
-
Hydrogenation:
-
Reaction Monitoring:
-
Workup:
Troubleshooting Guide & FAQs
Category 1: Reaction Stalling & Intermediates
Q: The reaction has stopped at ~80% conversion. HPLC shows a peak closely eluting to the product.[1] What is it?
A: This is likely the N-arylhydroxylamine intermediate.
-
The Mechanism: Nitro reduction proceeds via Nitro → Nitroso → Hydroxylamine → Amine.[1] The final step (Hydroxylamine → Amine) is the slowest and most sensitive to catalyst deactivation.[1][2]
-
The Fix:
-
Increase Pressure: Boost H₂ pressure to 5-10 bar to force the final reduction.
-
Add Promoter: If using Pt/C, trace Vanadium can accelerate this step.[1][2] For Pd/C, simply adding fresh catalyst (1-2 wt%) often resolves it.[1][2]
-
Check pH: Acidic conditions accelerate the reduction of hydroxylamine.[1] If the substrate allows, add 1.0 equiv of Acetic Acid.[1]
-
Q: Why is the reaction stalling despite fresh catalyst? A: Catalyst Poisoning.
-
Sulfur: Check your starting material for sulfur contaminants (thioethers, sulfonamides) from previous steps.[1][2] Sulfur irreversibly poisons Pd.[1]
-
Halides: High levels of chloride/bromide ions can inhibit Pd activity.[1] Wash the starting material with water if possible.[1][5]
Category 2: Impurity Profile (Color & Purity)[1][2][3]
Q: My product is pink/orange instead of off-white. NMR looks okay. A: Trace Azo/Azoxy contamination. [1]
-
The Cause: "Basic" conditions or low H₂ availability cause the Nitroso and Hydroxylamine intermediates to condense, forming colored dimers (Azoxybenzamides).[1][2]
-
The Fix:
-
Avoid Base: Ensure no residual base (NaOH, K₂CO₃) from the amide coupling step is present.[1][2]
-
High Agitation: Poor mass transfer starves the catalyst of H₂, favoring dimerization.[1] Increase stirring speed (>800 RPM).
-
Purification: These impurities are non-polar.[1] A quick filtration through a silica plug (DCM/MeOH) usually removes the color.[1][2]
-
Category 3: Safety & Scalability
Q: How do I manage the exotherm on a 1kg scale? A: Do not rely on jacket cooling alone.
-
Feed Control: Use a "Semi-Batch" approach. Slurry the catalyst in solvent, then pump in a solution of the nitro-substrate slowly under H₂ pressure. This limits the concentration of unreacted nitro compound and prevents a runaway.
Visualizations
Diagram 1: Reaction Pathway & Impurity Logic
This diagram illustrates the "Happy Path" to the amine and the "Danger Zone" where impurities form.[1]
Caption: The reduction pathway showing the critical Hydroxylamine bottleneck.[1][2] Side reactions (red dashed lines) occur when hydrogen availability is low or pH is basic.[1][2][3]
Diagram 2: Troubleshooting Decision Tree
A logical flow for resolving common experimental failures.
Caption: Decision matrix for diagnosing incomplete conversions and impurity formation.
Data Summary: Catalyst & Solvent Selection
| Parameter | Recommended | Alternative | Notes |
| Catalyst | 5% Pd/C (Type 39 or similar) | Raney Nickel | Pd/C is cleaner; Raney Ni is cheaper but messier and requires higher pressure.[3] |
| Loading | 5-10 wt% | 2 wt% | Lower loading risks stalling at the hydroxylamine stage. |
| Solvent | Methanol | Ethanol / THF | Methanol offers the fastest kinetics.[1] Use THF only if solubility is an issue. |
| Pressure | 3-5 bar | 1 bar (Balloon) | Balloon pressure often fails to drive the final reduction step efficiently.[1][2][3] |
| Temp | 25-40°C | 60°C | Avoid high temps initially to prevent thermal runaway and dimer formation. |
References
-
Prucalopride Intermediate Synthesis: Method for preparing prucalopride intermediate 1-(3-methoxypropyl)-4-piperidylamine. CN103804281A.[1] (Describes analogous nitro reduction conditions using Pd/C).
-
Hydroxylamine Accumulation: Baumeister, P., et al. "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes."[6] Catalysis Letters, 1997.[1][2]
-
General Nitro Reduction Troubleshooting: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI, 2024.[1][2] [1][2][3]
-
Benzamide Synthesis Context: Synthesis of 3-amino-4-methoxybenzanilide. CN105753731A.[1] (Detailed protocols for 3-nitro-4-methoxybenzamide reduction).
Sources
- 1. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | MDPI [mdpi.com]
- 5. sdichem.com [sdichem.com]
- 6. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Validating Purity of 4-Methoxy-3-Nitro-N-Propylbenzamide Using LC-MS
A Comparative Guide for Pharmaceutical Development
Executive Summary
In the synthesis of pharmaceutical intermediates like 4-methoxy-3-nitro-N-propylbenzamide , purity validation is not merely a compliance checkbox—it is a critical safeguard against downstream failure. While HPLC-UV has long been the workhorse of quality control, it frequently fails to detect co-eluting impurities with similar chromophores, particularly in nitro-aromatic compounds where the strong UV absorption of the nitro group can mask subtle contaminants.
This guide objectively compares LC-MS against traditional alternatives, demonstrating why Mass Spectrometry provides the necessary specificity and sensitivity for validating this compound.[1] We present a self-validating protocol grounded in ICH Q2(R1) guidelines, designed to detect trace organic impurities and potential genotoxic byproducts.
Part 1: The Analytical Challenge
This compound presents specific analytical hurdles:
-
Chromophoric Dominance: The nitro (
) and benzamide groups create strong UV absorbance at 254 nm. Isomeric impurities (e.g., regioisomers of the nitro position) often have identical UV spectra and retention times, rendering HPLC-UV blind to specific contaminants. -
Trace Genotoxicity: Nitro-aromatics are often flagged as potential genotoxic impurities (PGIs). Detection limits required are often in the ppm range, far below the sensitivity of standard UV detectors.
-
Thermal Instability: Unlike GC-MS, which risks thermal degradation of the nitro group, LC-MS analyzes the compound in solution at moderate temperatures, preserving integrity.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of LC-MS against HPLC-UV and 1H-NMR for this specific application.
| Feature | LC-MS (Recommended) | HPLC-UV (DAD) | 1H-NMR |
| Specificity | High. Mass filtering distinguishes co-eluting peaks with different | Medium. Relies solely on retention time and UV spectrum. | High (Structural). Excellent for identity, poor for trace mixtures. |
| Sensitivity (LOD) | Excellent (ng/mL). Capable of ppm-level impurity detection. | Moderate ( | Low. Generally requires >1% impurity for reliable quantitation. |
| Throughput | High. Fast gradients (UPLC) possible. | High. Standard QC method. | Low. Slow acquisition for trace signals. |
| Suitability | Best for Purity & Impurity Profiling. | Best for Assay (Main Peak %) . | Best for Structural Confirmation. |
Expert Insight: While HPLC-UV is sufficient for assaying the main component (>98%), it is statistically inadequate for proving the absence of trace impurities. LC-MS is the only orthogonal method capable of validating the "purity" claim with high confidence.
Part 3: Strategic Workflow & Visualization
To validate the purity of this compound, we employ a "Gatekeeper" workflow. This ensures that only samples passing the gross purity check (UV) move to the high-sensitivity screen (MS).
Diagram 1: Analytical Decision Matrix
Caption: A hierarchical workflow prioritizing resource efficiency. Samples failing the UV screen are re-processed before subjecting them to the more costly LC-MS validation.
Part 4: Detailed Experimental Protocol
This protocol is designed to be self-validating , meaning the inclusion of internal standards and system suitability checks confirms the data's reliability in real-time.
1. Instrument Configuration
-
System: UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 50mm, 2.7
m) or equivalent.-
Why: The C18 stationary phase provides strong retention for the hydrophobic benzamide core, while the "propyl" chain adds sufficient lipophilicity for stable interaction.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
2. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Target Mass:
-
Formula:
-
Molecular Weight: ~238.24 Da
-
Target Ion
-
-
Fragmentation (MRM Transitions):
-
Quantifier:
(Loss of propyl group/amide cleavage). -
Qualifier:
(Loss of nitro group or further ring fragmentation).
-
3. Validation Steps (ICH Q2(R1) Aligned)
A. Specificity (Stress Testing)
Subject the sample to acid, base, and oxidative stress (0.1 N HCl/NaOH, 3%
-
Requirement: The LC-MS method must resolve the parent peak (239.2
) from degradation products. -
Success Criteria: Peak purity index > 99% (if using DAD) and no interfering masses in the MS channel at the retention time of the main peak.
B. Linearity & Range
Prepare 5 concentration levels of the analyte (e.g., 0.1, 0.5, 1.0, 5.0, 10.0
-
Success Criteria:
. This proves the detector response is proportional to purity/impurity concentration.
C. LOD/LOQ Determination
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
-
Why: This establishes the method's ability to "see" trace impurities (e.g., 0.05% level).
Part 5: Representative Validation Data
The following data represents typical performance metrics for this class of nitro-benzamides when validated under the protocol above.
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result | Status |
| Linearity ( | Pass | ||
| Accuracy (Recovery) | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| Specificity | No interference at RT | Baseline resolved | Pass |
| LOD | S/N | Pass |
Diagram 2: Fragmentation Pathway (ESI+)
Understanding the fragmentation is crucial for confirming identity versus structural isomers.
Caption: Expected ESI+ fragmentation pattern. The loss of the propyl chain (43 Da) and nitro group (46 Da) are diagnostic signatures.
References
-
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.Link
-
BenchChem. (2025).[1][7] Cross-Validation of HPLC-UV and LC-MS/MS Methods for Impurity Testing: A Comparative Guide.Link
-
U.S. Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
-
Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements.Link
Sources
A Researcher's Guide to Establishing and Utilizing Reference Standards for 4-methoxy-3-nitro-N-propylbenzamide Analysis
For researchers, scientists, and drug development professionals engaged in the study of 4-methoxy-3-nitro-N-propylbenzamide, the assurance of analytical accuracy is paramount. A cornerstone of this accuracy lies in the use of well-characterized reference standards. However, the landscape of commercially available standards for novel or specialized compounds can be sparse. This guide provides a comprehensive framework for navigating the analysis of this compound, with a focus on establishing and qualifying an in-house reference standard in the absence of a commercially available certified option.
The Challenge: Absence of a Certified Reference Standard
A thorough market survey reveals a critical gap for researchers: the lack of a certified reference standard for this compound. While structurally similar compounds are available for research purposes, they often lack the comprehensive certification required for quantitative analysis and regulatory submissions. This necessitates a proactive approach by the analytical scientist to source a high-purity batch of this compound and qualify it as an in-house reference standard. This process, governed by principles outlined in ICH guidelines, ensures the integrity of analytical data.[1][2][3]
Establishing an In-House Reference Standard: A Validated Approach
The qualification of an in-house reference standard is a multi-step process that involves a battery of analytical tests to confirm its identity, purity, and potency. The following workflow provides a robust framework for this critical activity.
Caption: Workflow for Qualifying an In-house Reference Standard.
Part 1: Sourcing and Identity Confirmation
The initial step is to procure a batch of this compound with the highest possible purity. Following acquisition, the identity of the material must be unequivocally confirmed.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The expected monoisotopic mass for C11H14N2O4 is 238.0954 g/mol . Fragmentation analysis by MS/MS can further confirm the structure. Key expected fragments include the loss of the propylamino group and the nitro group.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure and identifying any organic impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the amide, nitro, and methoxy groups.
Part 2: Purity Assessment
A comprehensive purity assessment involves orthogonal analytical techniques to quantify organic and inorganic impurities, as well as residual solvents and water content.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of the main component and quantifying related substances.
-
Residual Solvents: Gas Chromatography with Headspace sampling (GC-HS) is the standard method for identifying and quantifying residual solvents from the synthesis process.
-
Water Content: Karl Fischer titration is the preferred method for accurate determination of water content.
-
Inorganic Impurities: Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) can be used to determine the content of inorganic impurities.
Part 3: Potency Assignment and Documentation
The potency of the in-house reference standard is typically assigned using the mass balance approach:
Potency (%) = 100% - Organic Impurities (%) - Water Content (%) - Residual Solvents (%) - Inorganic Impurities (%)
A comprehensive Certificate of Analysis (CoA) should be generated, detailing all test results and the assigned potency. Finally, the newly qualified reference standard should be placed on a stability program to establish a retest date.[8][9]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is crucial for both the qualification of the reference standard and for routine analysis of samples containing this compound.
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Purity assessment, Assay | Robust, reproducible, widely available | Moderate sensitivity, may require derivatization for compounds without a chromophore |
| LC-MS | Identity confirmation, Impurity identification | High sensitivity and selectivity, provides molecular weight information | Higher cost and complexity, matrix effects can be a challenge |
| GC-MS | Residual solvent analysis, Analysis of volatile impurities | Excellent for volatile and semi-volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural elucidation, Identity confirmation | Provides detailed structural information, quantitative (qNMR) | Lower sensitivity compared to MS, requires higher sample amounts |
| FTIR | Identity confirmation | Fast, non-destructive, provides functional group information | Not suitable for quantification, limited information for complex mixtures |
Experimental Protocol: HPLC-UV Method for Purity Analysis
This section provides a detailed, exemplary HPLC-UV method for the analysis of this compound, based on established methods for related aromatic nitro compounds and benzamides.[10][11][12][13]
Objective: To develop a stability-indicating HPLC-UV method for the determination of purity and related substances of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Recommendation | Justification |
| Column | C18 or Phenyl, 4.6 x 150 mm, 3.5 µm | Phenyl columns can offer alternative selectivity for aromatic and nitro-containing compounds. A standard C18 provides good hydrophobic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient elution is necessary to separate the main component from potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | The nitroaromatic and benzamide chromophores are expected to have significant absorbance at these wavelengths. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Method Validation:
The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Potential Impurities in this compound
Understanding the potential impurities is critical for developing a specific and stability-indicating analytical method. Based on the common synthesis route from 4-methoxy-3-nitrobenzoic acid and propylamine, the following impurities could be present:
Caption: Potential Impurities in this compound Synthesis.
-
Starting Materials: Unreacted 4-methoxy-3-nitrobenzoic acid and propylamine.
-
By-products: Di-acylated propylamine (if excess acid chloride is used) and other condensation products.[14][15]
-
Degradation Products: Hydrolysis of the amide bond to regenerate the starting carboxylic acid is a potential degradation pathway.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Conclusion
While the absence of a commercially available certified reference standard for this compound presents a challenge, it is not an insurmountable obstacle. By implementing a rigorous in-house qualification program based on established scientific principles and regulatory guidelines, researchers can generate reliable and accurate analytical data. A well-characterized in-house reference standard, coupled with a validated, stability-indicating analytical method, provides the necessary foundation for confident decision-making in research and drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-methoxy-3-nitro-N-propylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-methoxy-3-nitro-N-propylbenzamide, ensuring compliance with safety regulations and the protection of personnel and the environment. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and informed practice in your laboratory.
Understanding the Compound: Hazard Profile and Analogue Analysis
This compound's structure suggests potential hazards that must be respected during handling and disposal. The presence of a nitroaromatic group indicates potential for reactivity and toxicity, while the benzamide structure is also of toxicological interest.[1][2][3]
Data from closely related compounds, such as 4-methoxy-3-nitrobenzamide and 4-methoxy-3-nitro-N-phenylbenzamide, indicate that this class of compounds is typically a solid that can cause serious eye and skin irritation, and may cause respiratory irritation.[1][4][5] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls at all times.
Table 1: Key Data Summary for Structurally Related Compounds
| Property | Value (for 4-methoxy-3-nitrobenzamide) | Source |
| Hazard Classification | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [4] |
| Precautionary Statements | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [4][5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] The fundamental principle is the "cradle-to-grave" management of hazardous waste, ensuring it is handled safely from generation to final disposal.[9]
It is crucial to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified professional. Discharging chemical waste into the sewer system or disposing of it in regular trash is strictly prohibited unless specifically permitted by local regulations for non-hazardous materials.[10][11]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and certified chemical waste disposal company. The following steps provide a comprehensive workflow for its collection and preparation for pickup.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect your eyes from dust or splashes.[4][6]
-
Lab Coat: A standard laboratory coat protects your skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area such as a fume hood. For larger quantities, a respirator may be necessary.[3][12]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started.
-
Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing acids, which can react with organic nitro compounds.[2] Store it away from incompatible chemicals.[13][14]
Storage of Chemical Waste
Proper storage of the waste container while awaiting pickup is a key aspect of laboratory safety.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[13][15]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Accumulation Time: Be aware of your facility's hazardous waste accumulation time limits as determined by your generator status (e.g., Very Small, Small, or Large Quantity Generator) under EPA regulations.[9][16]
Arranging for Disposal
-
Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal vendors.[11][17]
-
Provide Necessary Information: Be prepared to provide the EHS office with the chemical name, quantity, and any other relevant information they require.
-
Manifesting: For off-site disposal, the waste will be tracked using a hazardous waste manifest, which documents its journey to the treatment, storage, and disposal facility (TSDF).[9]
Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: If the container is to be disposed of as non-hazardous waste (check with your EHS office), it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17]
-
Rinsate Collection: The rinsate from the triple rinsing is considered hazardous waste and must be collected and added to your hazardous waste container for this compound.[17]
-
Defacing Labels: Before disposing of the empty, rinsed container, completely remove or deface the original chemical label.[17]
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Evaluate the size and nature of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your EHS office or emergency response team immediately.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the correct PPE.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. If it is a solution, use an inert absorbent material to contain the spill.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[11]
Logical Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and demonstrating a commitment to environmental responsibility.
References
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OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
